5-Chloro-8-methylchroman-4-amine
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Overview
Description
5-Chloro-8-methylchroman-4-amine is a heterocyclic compound that belongs to the chroman family. Chroman derivatives are known for their diverse biological activities and are used as building blocks in medicinal chemistry . The presence of a chlorine atom at the 5th position and a methyl group at the 8th position on the chroman ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methylchroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-8-methylchroman-4-one.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-methylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological activities.
Scientific Research Applications
5-Chloro-8-methylchroman-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-8-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the chlorine and methyl groups but shares the core chroman structure.
8-Methylchroman-4-amine: Similar but without the chlorine atom.
5-Chlorochroman-4-amine: Similar but without the methyl group.
Uniqueness
5-Chloro-8-methylchroman-4-amine is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
5-Chloro-8-methylchroman-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from various research sources.
Chemical Structure and Synthesis
This compound features a chroman backbone with a chloro group at the 5th position and an amine functional group at the 4th position. The molecular formula is C_10H_10ClN, with a molecular weight of approximately 197.66 g/mol. The synthesis typically involves the following steps:
- Formation of the Chroman Ring : Starting from appropriate precursors, a chroman structure is formed through cyclization.
- Chlorination : Introduction of the chlorine atom at the 5-position using chlorinating agents.
- Amine Functionalization : Conversion of suitable intermediates to introduce the amine group at the 4-position.
This synthetic route allows for modifications that can enhance biological activity or selectivity.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. For instance, studies have shown that related chroman derivatives induce apoptosis in various cancer cell lines by modulating key regulatory proteins involved in cell cycle and apoptosis:
- Mechanism : The compound may induce DNA fragmentation and alter the expression levels of critical genes such as P53, Bcl-2, and CDK4, promoting apoptosis and inhibiting cell proliferation in cancer cells .
Compound | Cancer Cell Line | GI50 (nM) | Mechanism |
---|---|---|---|
This compound | HCT116 (Colon) | 29 | Induces apoptosis |
Related Chroman Derivative | A549 (Lung) | 35 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies indicate that it may inhibit the growth of various pathogens:
- Mechanism : The compound likely disrupts microbial cell membranes or interferes with metabolic pathways essential for microbial survival .
Case Studies
-
Colon Cancer Study :
A recent study assessed the effects of this compound on colon cancer cell lines (HCT116). The results demonstrated significant down-regulation of anti-apoptotic genes (Bcl-2) and up-regulation of pro-apoptotic genes (P53), indicating its potential as a therapeutic agent in colorectal cancer treatment . -
Antimicrobial Testing :
Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound displayed notable inhibition with an IC50 value of 15 µg/mL, suggesting its potential application in treating bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : The compound could interact with cellular receptors, leading to altered signaling pathways that promote apoptosis or inhibit proliferation.
- DNA Interaction : Potential binding to DNA or interference with DNA repair mechanisms could contribute to its anticancer effects.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
5-chloro-8-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-3,8H,4-5,12H2,1H3 |
InChI Key |
NUBNBRCQJMDNIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(CCO2)N |
Origin of Product |
United States |
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